Isoxazole, 3-methyl-5-pentadecyl-

Catalog No.
S13399557
CAS No.
649721-01-7
M.F
C19H35NO
M. Wt
293.5 g/mol
Availability
In Stock
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Isoxazole, 3-methyl-5-pentadecyl-

CAS Number

649721-01-7

Product Name

Isoxazole, 3-methyl-5-pentadecyl-

IUPAC Name

3-methyl-5-pentadecyl-1,2-oxazole

Molecular Formula

C19H35NO

Molecular Weight

293.5 g/mol

InChI

InChI=1S/C19H35NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-17-18(2)20-21-19/h17H,3-16H2,1-2H3

InChI Key

FJBIBXIVVZAKHZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC1=CC(=NO1)C

Isoxazole, 3-methyl-5-pentadecyl- is a heterocyclic compound characterized by its isoxazole ring, which consists of a five-membered structure containing three carbon atoms, one nitrogen atom, and one oxygen atom. The specific structure of this compound includes a methyl group at the 3-position and a long pentadecyl chain at the 5-position. This unique combination contributes to its physical and chemical properties, including its solubility and potential biological activities. The molecular formula for this compound is C19H35NO, and it has a molecular weight of approximately 303.49 g/mol .

, including:

  • Nucleophilic substitutions: The nitrogen atom in the isoxazole ring can participate in nucleophilic attacks, leading to substitutions that modify the compound's structure.
  • Cycloadditions: Isoxazoles can react through 1,3-dipolar cycloadditions with nitrile oxides to form various substituted isoxazoles .
  • Oxidation reactions: Certain derivatives can be oxidized to yield more complex structures or functional groups.

These reactions are significant for synthesizing various derivatives with tailored properties for specific applications.

Isoxazole, 3-methyl-5-pentadecyl- exhibits notable biological activities. Research indicates that compounds with similar structures can show:

  • Anticancer properties: Some isoxazole derivatives have been evaluated for their efficacy against cancer cell lines, demonstrating potential as therapeutic agents .
  • Anti-inflammatory effects: Isoxazole compounds have been studied for their ability to modulate inflammatory pathways, suggesting possible applications in treating inflammatory diseases.
  • Neuroprotective effects: Certain derivatives may offer protection against neurodegeneration, indicating their potential use in neurological disorders .

The synthesis of isoxazole compounds generally involves several methods:

  • Condensation reactions: A common method includes the reaction of hydroxylamine with α,β-unsaturated carbonyl compounds.
  • One-pot reactions: Recent advancements have led to efficient one-pot methods that combine multiple steps into a single reaction sequence, often resulting in high yields .
  • Green chemistry approaches: Eco-friendly synthesis methods have been developed using biodegradable solvents and catalysts to minimize environmental impact while maintaining efficiency .

Isoxazole, 3-methyl-5-pentadecyl- finds applications across various fields:

  • Pharmaceuticals: Its derivatives are explored for their potential as drugs due to their biological activities.
  • Agricultural chemicals: Isoxazoles may serve as intermediates in developing agrochemicals.
  • Material science: The unique properties of isoxazoles make them candidates for use in advanced materials and coatings.

Interaction studies involving isoxazole compounds focus on their biological targets and mechanisms of action. For instance:

  • Binding affinity studies: These studies assess how well isoxazoles bind to specific enzymes or receptors, providing insights into their pharmacological profiles.
  • Synergistic effects: Research has shown that combining isoxazoles with other therapeutic agents can enhance efficacy against certain diseases .

Isoxazole, 3-methyl-5-pentadecyl- shares structural similarities with other isoxazole derivatives. Here are some comparable compounds:

Compound NameStructure TypeNotable Properties
Isoxazole, 3-methyl-5-phenylAromatic substitutionAnticancer activity
Isoxazole, 3-amino-5-methylAmino substitutionNeuroprotective effects
Isoxazole, 4-carboxylic acidCarboxylic acidAnti-inflammatory properties

Uniqueness

The uniqueness of isoxazole, 3-methyl-5-pentadecyl- lies in its long pentadecyl chain, which enhances its lipophilicity compared to other similar compounds. This property may influence its biological activity and solubility profile, making it particularly interesting for drug development and material science applications.

The synthesis of Isoxazole, 3-methyl-5-pentadecyl- (molecular formula C₁₉H₃₅NO, molecular weight 293.5 g/mol) primarily relies on established cycloaddition methodologies that have been refined over decades of research [2]. The fundamental approach involves the 1,3-dipolar cycloaddition reaction between nitrile oxides and terminal alkynes, which represents the most broadly researched and reported synthesis pathway for isoxazole derivatives [3].

The traditional synthesis mechanism follows a concerted pathway through the reaction of the dipole and the dipolarophile [3]. In the case of 3-methyl-5-pentadecyl isoxazole synthesis, the process typically begins with the generation of the appropriate nitrile oxide from hydroxylamine derivatives, followed by cycloaddition with pentadecyl-substituted alkyne precursors . The reaction proceeds through a [3+2] cycloaddition mechanism where the nitrile oxide acts as the 1,3-dipole and the alkyne serves as the dipolarophile [4].

Two predicted mechanisms have been extensively studied for the 1,3-dipolar cycloaddition reaction: the pericyclic cycloaddition reaction via concerted mechanism and the step-by-step mechanism through diradical intermediate formation [3]. Subsequently, the concerted pathway has been accepted as the predominant mechanism, proceeding via the direct reaction of the dipole and the dipolarophile [3].

The synthesis of the target compound typically involves a cycloaddition reaction between an alkyne and a nitrile oxide . The process requires careful control of reaction conditions to achieve optimal regioselectivity and yield. Traditional methods employ copper-catalyzed azide-alkyne cycloaddition (CuAAC) or ruthenium-catalyzed processes, though these approaches present limitations including high catalyst costs, potential toxicity concerns, and difficulties in catalyst separation from reaction mixtures [5].

ParameterOptimal ConditionsYield Range
Temperature80-120°C65-85%
SolventToluene/Water-
CatalystCu(I) or Ru(II)-
Reaction Time4-12 hours-

Green Chemistry Synthesis Strategies

The development of environmentally sustainable synthetic routes for Isoxazole, 3-methyl-5-pentadecyl- has become increasingly important in modern organic chemistry [6] [7]. Green chemistry approaches focus on atom economy, use of safer solvents or chemicals, reduced energy consumption, and decomposition of chemical substances to non-toxic materials that are environmentally benign [6].

Microwave-assisted synthesis represents a significant advancement in green chemistry protocol for isoxazole derivatives [6] [8]. The microwave irradiation method is considered a green and sustainable technique that enhances reaction rates, leads to high selectivity, and provides improved product yields compared to traditional heating methods [6]. Research has demonstrated that microwave-assisted synthesis can reduce reaction times from hours to minutes while maintaining or improving yields [8].

Solvent-free synthesis methodologies have been developed using ball-milling conditions with recyclable copper/alumina nanocomposite catalysts [9]. This approach allows the synthesis of 3,5-isoxazoles in moderate to excellent yields from terminal alkynes and hydroxyimidoyl chlorides [9]. The methodology demonstrates several environmental advantages including elimination of organic solvents, reduced energy consumption, and simplified work-up procedures [9].

Water-based synthesis represents another significant green chemistry advancement [7] [10]. Environmentally friendly multicomponent reactions utilizing graphitic carbon nitride-hydroxide nanocomposite as catalyst have been developed for synthesizing isoxazole derivatives in aqueous environments at room temperature [7]. These approaches achieve exceptionally high yields with concise reaction durations while maintaining outstanding catalyst recyclability over six consecutive cycles [7].

Agro-waste-based catalysts have emerged as innovative green chemistry solutions [10]. The use of water extract of orange fruit peel ash combined with glycerol forms a eutectic mixture that serves as an environmentally friendly, low-cost catalyst [10]. This methodology proceeds under solvent-free conditions and demonstrates the principles of green chemistry synthesis while achieving yields of 86-92% [10].

Green Chemistry ApproachKey AdvantagesTypical Yields
Microwave-assistedReduced time, improved selectivity90-95%
Ball-millingSolvent-free, recyclable catalyst70-90%
Water-based synthesisRoom temperature, aqueous medium85-95%
Agro-waste catalystsLow cost, renewable materials86-92%

Catalytic Mechanisms in Isoxazole Formation

The catalytic mechanisms underlying isoxazole formation involve complex pathways that depend significantly on the specific catalyst system employed [11] [12]. Understanding these mechanisms is crucial for optimizing synthetic routes to Isoxazole, 3-methyl-5-pentadecyl- and related compounds.

Hypervalent iodine-catalyzed mechanisms represent an important class of catalytic processes for isoxazole synthesis [11]. The intramolecular oxidative cycloaddition reaction of alkyne-tethered aldoximes is catalyzed efficiently by hypervalent iodine(III) species to afford polycyclic isoxazole derivatives [11]. Mechanistic studies have demonstrated that hydroxy(aryl)iodonium tosylate serves as the crucial precatalyst, generated from 2-iodobenzoic acid and meta-chloroperoxybenzoic acid in the presence of catalytic amounts of para-toluenesulfonic acid [11].

The hypervalent iodine catalytic cycle begins with the generation of the active species hydroxy(aryl)iodonium tosylate [11]. This intermediate reacts with aldoxime substrates via ligand exchange reactions to produce iodonium intermediates [11]. Subsequently, nitrile oxide formation occurs through elimination processes, followed by intramolecular cycloaddition resulting in the desired isoxazole derivatives [11]. The regenerated iodine species continues the catalytic cycle [11].

Metal-free catalytic mechanisms have gained significant attention due to their environmental and economic advantages [5]. These systems often employ organocatalysts or solid acid catalysts to promote isoxazole formation [5]. Zeolite ZSM-5 has been demonstrated as an effective heterogeneous catalyst for solvent-free synthesis of isoxazole derivatives [13]. The catalyst operates through activation of substrate molecules on its acid sites, facilitating the cycloaddition process while maintaining high recyclability [13].

Tempo-catalyzed aerobic oxidation mechanisms represent another important catalytic pathway [14]. The mechanism involves initial reaction of TEMPO with trimethylsilyl azide to generate azido free radicals along with intermediate formation [14]. The azido radical subsequently attacks alkyne substrates to produce radical intermediates that undergo further transformations leading to isoxazole products [14].

Copper-catalyzed mechanisms involve coordination of the metal center with alkyne substrates, followed by nitrile oxide addition and subsequent cyclization [3]. The copper catalyst facilitates both the generation of the reactive nitrile oxide species and the subsequent cycloaddition process through coordination chemistry [9].

Catalyst SystemMechanism TypeKey IntermediatesTypical Conditions
Hypervalent IodineOxidative cycloadditionIodonium tosylateRoom temperature, DCM
ZSM-5 ZeoliteAcid-catalyzedActivated substrates100°C, solvent-free
TEMPORadical-mediatedAzido radicalsRoom temperature, aerobic
Copper complexesCoordination-basedMetal-alkyne complexes80-120°C, organic solvents

Purification and Isolation Techniques

The purification and isolation of Isoxazole, 3-methyl-5-pentadecyl- requires specialized techniques due to the compound's specific physical and chemical properties [15]. Effective purification strategies are essential for obtaining high-purity material suitable for further applications or characterization.

Column chromatography represents the most widely employed purification technique for isoxazole derivatives [15]. The method relies on differential adsorption of compounds to stationary phase materials, typically silica gel, based on their polarity differences [15]. For 3-methyl-5-pentadecyl isoxazole, gradient elution systems using hexane-ethyl acetate mixtures have proven effective, though careful optimization is required due to potential co-elution with structurally similar impurities [15].

The chromatographic separation process typically involves initial crude product dissolution in minimal amounts of appropriate solvents, followed by loading onto pre-conditioned silica gel columns [15]. Elution monitoring through thin-layer chromatography allows for fraction collection optimization [15]. Product-containing fractions are identified through ultraviolet visualization and subsequently concentrated under reduced pressure to yield purified material [15].

Crystallization techniques provide an alternative purification approach, particularly effective when the target compound exhibits favorable crystallization properties [16]. The method involves controlled precipitation from supersaturated solutions using appropriate solvent systems [16]. For isoxazole derivatives, alcohol-water mixtures or pure alcoholic solutions often provide suitable crystallization media [16]. The crystallization process can be enhanced through controlled cooling, seeding with pure crystals, or addition of anti-solvents [16].

Recrystallization procedures typically begin with dissolution of crude material in hot solvent, followed by controlled cooling to promote crystal formation [16]. The selection of appropriate solvent systems is crucial for achieving high recovery yields while maintaining product purity [16]. Multiple recrystallization cycles may be necessary to achieve desired purity levels [16].

Distillation techniques, though less commonly employed for complex isoxazole derivatives, can be effective for certain structural variants [17]. Vacuum distillation under reduced pressure minimizes thermal decomposition risks while enabling separation based on boiling point differences [17]. However, the high molecular weight and potential thermal sensitivity of 3-methyl-5-pentadecyl isoxazole may limit the applicability of this approach [17].

Advanced purification techniques include preparative zone electrophoresis and density gradient centrifugation [17]. These methods offer high resolution separation capabilities but are typically reserved for analytical-scale preparations due to their complexity and limited throughput [17]. Preparative zone electrophoresis separates compounds based on their mobility differences under electric fields, while density gradient centrifugation utilizes differential sedimentation in density gradients [17].

Purification MethodAdvantagesTypical RecoveryPurity Achieved
Column ChromatographyHigh resolution, versatile70-85%>95%
CrystallizationSimple, cost-effective60-80%>98%
RecrystallizationHigh purity achievable50-75%>99%
Vacuum DistillationContinuous process80-95%>90%

Scalability Challenges in Industrial Production

The transition from laboratory-scale synthesis to industrial production of Isoxazole, 3-methyl-5-pentadecyl- presents numerous technical and economic challenges that must be systematically addressed [18] [19] [20]. These challenges encompass reaction engineering, process optimization, equipment design, and economic considerations.

Heat transfer limitations represent a primary scalability challenge in industrial isoxazole synthesis [18]. Laboratory-scale reactions often rely on efficient heat exchange that becomes increasingly difficult to maintain as batch sizes increase [18]. The exothermic nature of many cycloaddition reactions requires careful thermal management to prevent runaway reactions and maintain product quality [18]. Continuous flow reactor technology has emerged as a promising solution, providing superior heat transfer characteristics and enabling precise temperature control [18].

Continuous photochemical processes have been developed to address scalability issues in isoxazole transformations [18]. These systems utilize medium-pressure mercury lamps combined with low-pass filters in microreactor configurations [18]. The approach facilitates accessibility of gram quantities of isoxazole products with short residence times of approximately 20 minutes and high yields [18]. This technology provides practical means for generating substantial quantities while maintaining reaction control [18].

Catalyst recovery and recycling present significant economic considerations for industrial-scale production [19]. Traditional homogeneous catalyst systems, while often highly effective, pose challenges for catalyst separation and reuse [19]. The development of heterogeneous catalyst systems, such as supported metal catalysts or recyclable solid acids, addresses these concerns by enabling easier catalyst recovery and reducing overall production costs [19].

Solvent management and environmental compliance constitute major industrial challenges [9]. Traditional synthetic routes often employ large volumes of organic solvents, creating disposal costs and environmental concerns [9]. The implementation of solvent-free or aqueous-based processes significantly reduces environmental impact while improving process economics [9]. Ball-milling methodologies and other mechanochemical approaches eliminate solvent requirements entirely [9].

Process analytical technology implementation is crucial for maintaining consistent product quality at industrial scales [20]. Real-time monitoring of reaction progress, temperature profiles, and product formation enables immediate process adjustments and ensures batch-to-batch consistency [20]. Advanced analytical techniques including in-line spectroscopy and automated sampling systems provide the necessary data for process control [20].

Raw material availability and cost optimization significantly impact industrial viability [20]. The synthesis of 3-methyl-5-pentadecyl isoxazole requires specialized starting materials that may not be readily available in bulk quantities [20]. Development of alternative synthetic routes using more accessible precursors or establishment of reliable supply chains for required materials is essential for commercial success [20].

Equipment design considerations include material compatibility, pressure ratings, and maintenance requirements [20]. The corrosive nature of some reagents used in isoxazole synthesis necessitates specialized construction materials [20]. Additionally, the need for inert atmosphere conditions or high-pressure operations requires appropriate equipment design and safety systems [20].

Quality control protocols must be established to ensure consistent product specifications [20]. This includes development of robust analytical methods for purity determination, impurity profiling, and stability assessment [20]. Validation of these methods according to regulatory guidelines is essential for pharmaceutical or other regulated applications [20].

Scale-up ChallengeTraditional ApproachAdvanced SolutionImpact on Yield
Heat TransferBatch stirred reactorsContinuous flow systems+15-20%
Catalyst RecoveryHomogeneous systemsHeterogeneous catalystsCost reduction 30-40%
Solvent UsageOrganic solventsSolvent-free/aqueousEnvironmental benefit
Process ControlManual monitoringReal-time analyticsQuality improvement
Material CostsStandard precursorsAlternative routesCost reduction 20-30%

Thermodynamic Stability Analysis

Isoxazole, 3-methyl-5-pentadecyl- exhibits characteristic thermodynamic properties influenced by both its heterocyclic isoxazole core and the extended pentadecyl alkyl chain. The compound demonstrates significant thermal stability with a predicted thermal decomposition onset temperature ranging from 200-250°C [1]. This enhanced thermal stability is attributed to the aromatic character of the isoxazole ring, which provides inherent stability through resonance stabilization [2].

The estimated heat of formation for this compound is -285 ± 15 kilojoules per mole, indicating thermodynamic stability under standard conditions. This value is consistent with similar long-chain isoxazole derivatives where the alkyl chain contributes to the overall stability through van der Waals interactions [3]. The heat capacity is predicted to be 520 ± 30 joules per mole per Kelvin, reflecting the significant contribution of the pentadecyl chain to the molecular vibrational modes [4].

Differential scanning calorimetry studies of related isoxazole compounds have shown that thermal transitions are strongly influenced by chain length [5] [2]. The predicted melting point range of 45-50°C for 3-methyl-5-pentadecyl isoxazole is consistent with the observed trend where longer alkyl chains in heterocyclic compounds lead to higher melting points due to increased intermolecular forces [6]. The enthalpy of fusion is estimated at 35 ± 5 kilojoules per mole, which is typical for compounds with extensive alkyl substitution [7].

Solubility and Partition Coefficient (LogP)

The solubility profile of Isoxazole, 3-methyl-5-pentadecyl- is dominated by the hydrophobic character imparted by the fifteen-carbon alkyl chain. Water solubility is extremely limited, with predicted values ranging from 0.05-0.1 milligrams per liter at 25°C [8]. This poor aqueous solubility is characteristic of compounds with extensive hydrocarbon chains [9].

In contrast, the compound demonstrates excellent solubility in organic solvents. Chloroform solubility is predicted to be 2500-3000 milligrams per liter, while ethanol solubility ranges from 800-1200 milligrams per liter [10]. The compound shows particularly high solubility in non-polar solvents such as n-hexane (1500-2000 milligrams per liter), reflecting the dominant influence of the pentadecyl chain on solvation behavior .

The octanol-water partition coefficient (LogP) for this compound is estimated to be 8.5 ± 0.5, indicating extremely high lipophilicity [12]. This value is significantly higher than simple isoxazole derivatives, which typically exhibit LogP values in the range of 2-4 [13] [14]. The dramatic increase in lipophilicity is directly attributable to the pentadecyl substituent, which contributes approximately 7.5 log units to the overall partition coefficient based on group contribution methods [8].

Studies of similar long-chain heterocyclic compounds have demonstrated that alkyl chain length exhibits a linear relationship with LogP values, with each additional methylene unit contributing approximately 0.5 log units [15]. The high LogP value suggests that this compound will preferentially partition into lipid membranes and exhibit minimal distribution in aqueous biological compartments [16].

Hydrophobic/Hydrophilic Balance Studies

The hydrophobic/hydrophilic balance of Isoxazole, 3-methyl-5-pentadecyl- is heavily skewed toward hydrophobic character due to the predominant contribution of the pentadecyl alkyl chain. The hydrophilic component is limited to the isoxazole ring system, which contains both nitrogen and oxygen heteroatoms capable of hydrogen bonding interactions [10].

The polar surface area of the compound is estimated at approximately 26-30 square angstroms, contributed primarily by the isoxazole ring nitrogen and oxygen atoms [13]. This relatively small polar surface area compared to the extensive hydrophobic surface area (approximately 400-450 square angstroms) results in pronounced amphiphilic character [9].

Molecular dynamics simulations of related compounds have shown that long-chain isoxazole derivatives preferentially orient at lipid-water interfaces, with the hydrophilic isoxazole head group directed toward the aqueous phase and the alkyl chain embedded in the lipid bilayer [3]. This behavior is characteristic of membrane-active compounds and suggests potential applications in surfactant chemistry or membrane perturbation studies [7].

The hydrophobic moment of the molecule is significant due to the asymmetric distribution of polar and non-polar regions. This asymmetry contributes to the compound's ability to disrupt membrane organization and potentially exhibit biological activity through membrane interaction mechanisms [9].

Crystallization Behavior and Polymorphism

Crystallization studies of Isoxazole, 3-methyl-5-pentadecyl- indicate the potential for polymorphic behavior, which is common among compounds containing both rigid aromatic rings and flexible alkyl chains [17] [18]. The compound is predicted to crystallize in either monoclinic or triclinic crystal systems, with space groups P21/c or P-1 being most probable based on structural analogies [19].

The unit cell volume is estimated to range from 1850-2100 cubic angstroms, accommodating the extended molecular structure [18]. The packing coefficient is predicted to be 0.68-0.72, which is typical for organic compounds with mixed rigid and flexible structural elements [19].

Polymorphic screening studies suggest that 2-3 distinct crystalline forms may be obtainable through variation of crystallization conditions [17]. The most suitable crystallization solvents are predicted to be hexane, ethyl acetate, and ethanol, based on the compound's solubility profile and the need to balance solubility with controlled nucleation [19].

Crystal morphology is expected to be needle-like or plate-like, consistent with the linear molecular structure and the tendency for alkyl chains to adopt extended conformations in the solid state [6]. The presence of the isoxazole ring may introduce additional intermolecular interactions through π-π stacking or hydrogen bonding with residual solvent molecules [20].

Temperature-dependent crystallization studies of related compounds have shown that different polymorphs may be favored at different temperatures, with the pentadecyl chain conferring additional conformational flexibility that can lead to multiple packing arrangements [18]. Thermodynamic relationships between polymorphic forms are expected to be monotropic, with one form being thermodynamically stable across all temperatures below the melting point [17].

Spectroscopic Fingerprint Database Development

The spectroscopic characterization of Isoxazole, 3-methyl-5-pentadecyl- encompasses multiple analytical techniques, providing a comprehensive fingerprint for identification and purity assessment. Nuclear magnetic resonance spectroscopy reveals characteristic signatures for both the isoxazole ring system and the pentadecyl chain [21] [22].

Proton nuclear magnetic resonance (¹H NMR) spectroscopy in deuterated chloroform shows the diagnostic isoxazole proton at approximately 6.2 parts per million as a singlet [23]. The methyl group attached to the isoxazole ring appears at 2.5 parts per million, while the pentadecyl chain protons appear as a complex multiplet pattern between 0.9-2.7 parts per million [24]. The terminal methyl group of the alkyl chain is observed as a characteristic triplet at 0.9 parts per million [21].

Carbon-13 nuclear magnetic resonance (¹³C NMR) spectroscopy provides detailed structural information with the isoxazole carbons appearing at characteristic chemical shifts: C-3 at approximately 168 parts per million, C-4 at 103 parts per million, and C-5 at 175 parts per million [25]. The methyl substituent appears at 11 parts per million, while the alkyl chain carbons span the range from 14-35 parts per million [22].

Infrared spectroscopy reveals the characteristic vibrational modes of the isoxazole ring system [20] [21]. The carbon-nitrogen double bond stretch appears at approximately 1620 reciprocal centimeters, while the carbon-carbon double bond of the isoxazole ring is observed at 1580 reciprocal centimeters [26]. The carbon-oxygen stretch of the isoxazole ring appears at 1040 reciprocal centimeters, providing additional structural confirmation [21].

Mass spectrometry under electron ionization conditions shows the molecular ion peak at mass-to-charge ratio 293, corresponding to the molecular weight of the compound [21]. The base peak is predicted to occur at mass-to-charge ratio 57, corresponding to the pentadecyl fragment, which is characteristic of long-chain alkyl substituents [27]. Additional fragmentation patterns include loss of the alkyl chain to give the methylisoxazole cation and various alkyl fragments [21].

Ultraviolet-visible spectroscopy shows absorption maximum at approximately 245 nanometers with a molar extinction coefficient of approximately 8500 reciprocal molar reciprocal centimeters [28]. This absorption corresponds to the π→π* transition of the isoxazole ring system and is relatively insensitive to the alkyl substituent [28].

XLogP3

8.5

Hydrogen Bond Acceptor Count

2

Exact Mass

293.271864740 g/mol

Monoisotopic Mass

293.271864740 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-10-2024

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